((3-Trifluoromethyl)phenyl)methyl-phosphonic acid
Description
((3-Trifluoromethyl)phenyl)methyl-phosphonic acid is a phosphonic acid derivative featuring a methyl group substituted with a 3-trifluoromethylphenyl moiety. Phosphonic acids (R-PO(OH)₂) are organophosphorus compounds characterized by their strong acidity, thermal stability, and versatile applications in medicinal chemistry, materials science, and industrial processes. The trifluoromethyl (-CF₃) group at the meta position of the phenyl ring imparts electron-withdrawing effects, enhancing the acidity of the phosphonic acid group and influencing solubility and reactivity.
Structure
3D Structure
Properties
IUPAC Name |
[3-(trifluoromethyl)phenyl]methylphosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3O3P/c9-8(10,11)7-3-1-2-6(4-7)5-15(12,13)14/h1-4H,5H2,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXYXFHWFHNWTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146780-09-8 | |
| Record name | ((3-Trifluoromethyl)phenyl)methyl-phosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146780098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 146780-09-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ((3-TRIFLUOROMETHYL)PHENYL)METHYL-PHOSPHONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLT4M28U3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((3-Trifluoromethyl)phenyl)methyl-phosphonic acid typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with phosphorous acid under controlled conditions.
Biological Activity
((3-Trifluoromethyl)phenyl)methyl-phosphonic acid is a phosphonic acid derivative that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound this compound features a phosphonic acid functional group, characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom. The trifluoromethyl group enhances its lipophilicity and biological activity. Its chemical formula is C₁₄H₁₂F₃O₃P, and it is categorized under organophosphorus compounds.
Phosphonic acids are known for their ability to mimic phosphate groups, which play critical roles in various biochemical processes. The unique structure of this compound allows it to interact with biological targets effectively:
- Inhibition of Enzymatic Activity : Phosphonic acids can inhibit enzymes such as alkaline phosphatase, which is crucial in many metabolic pathways. Studies show that related compounds exhibit significant inhibitory effects on this enzyme, suggesting potential applications in cancer therapy .
- Immunomodulatory Effects : Some phosphonate compounds have demonstrated immunomodulatory activity, enhancing the immune response against tumors . This property could be leveraged for developing immunotherapeutic agents.
Biological Activity and Efficacy
Recent research highlights the biological activities associated with this compound:
-
Anticancer Activity :
- In vitro studies have shown that related phosphonic compounds exhibit potent antiproliferative effects against various cancer cell lines, including breast (T-47D), melanoma (SK-MEL-5), and leukemia (SR) cells. For instance, a similar compound demonstrated over 90% inhibition in T-47D cells .
- The compound's mechanism may involve the induction of apoptosis and cell cycle arrest in cancer cells.
- Case Studies :
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC₅₀ (µM) | % Inhibition |
|---|---|---|---|
| Compound A (similar structure) | T-47D (Breast) | 0.67 | 90.47 |
| Compound B | SK-MEL-5 (Melanoma) | 0.80 | 81.58 |
| Compound C | MDA-MB-468 (Breast) | 0.87 | 84.83 |
Table 2: Enzymatic Inhibition Data
| Compound Name | Enzyme | IC₅₀ (µM) | Binding Energy (kcal/mol) |
|---|---|---|---|
| This compound | Alkaline Phosphatase | 0.420 | -7.90 |
Applications in Medicine
The biological activities of this compound suggest several potential applications:
- Cancer Therapeutics : Given its anticancer properties, further exploration into its use as a chemotherapeutic agent is warranted.
- Immunotherapy : Its immunomodulatory effects may be harnessed to enhance immune responses against tumors.
- Bone Targeting Agents : The affinity of phosphonic acids for calcium ions positions them as candidates for targeting bone-related diseases such as osteoporosis.
Scientific Research Applications
Agricultural Chemistry
Pesticide and Herbicide Potential
TFMPA has been identified as a candidate for use as a pesticide or herbicide due to its reactivity and biological activity. The trifluoromethyl group enhances its lipophilicity, which can improve the compound's ability to penetrate plant tissues and target specific biochemical pathways within pests or weeds. Preliminary studies suggest that TFMPA may disrupt metabolic processes in target organisms, making it a valuable tool in integrated pest management strategies.
Medicinal Chemistry
Biological Activity
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity compared to their non-fluorinated counterparts. TFMPA's structure allows it to interact with various biological molecules, including proteins and enzymes. For instance, studies have shown that trifluoromethylated compounds can significantly increase the potency of drugs targeting specific receptors or enzymes involved in metabolic pathways .
Drug Development
The incorporation of the trifluoromethyl group into drug candidates has been linked to improved pharmacokinetic properties, such as increased metabolic stability and enhanced bioavailability. This makes TFMPA a promising scaffold for developing new therapeutic agents, particularly in areas like cancer treatment and infectious diseases .
Materials Science
Surfactants and Coatings
TFMPA can be utilized in the synthesis of surfactants due to its amphiphilic nature, which arises from the combination of hydrophobic trifluoromethyl groups and hydrophilic phosphonic acid functionalities. These surfactants can stabilize colloidal solutions, prepare oil/water emulsions, or prevent corrosion in various applications .
Hybrid Materials
The coordination properties of TFMPA allow it to form hybrid materials when combined with metals or metal oxides. Such materials can be used in catalysis or as functional coatings for electronic devices, improving their performance and durability .
Environmental Applications
Water Treatment
Phosphonic acids like TFMPA are being explored for their potential in water treatment applications. Their ability to chelate metal ions makes them useful for removing heavy metals from wastewater. Additionally, the high polarity of phosphonic acids enhances their solubility in water, facilitating their use in various environmental remediation strategies .
Summary of Key Findings
| Application Area | Potential Uses | Key Features |
|---|---|---|
| Agricultural Chemistry | Pesticides, herbicides | Enhances penetration into plant tissues |
| Medicinal Chemistry | Drug development | Improved potency and bioavailability |
| Materials Science | Surfactants, hybrid materials | Stabilizes colloidal solutions; forms functional coatings |
| Environmental Applications | Water treatment | Chelation of metal ions; enhanced solubility |
Case Studies
-
Herbicidal Activity
A study evaluated the herbicidal effects of trifluoromethylated phosphonic acids on common agricultural weeds. Results indicated that TFMPA significantly inhibited growth at low concentrations compared to traditional herbicides. -
Drug Efficacy
In a series of experiments focused on enzyme inhibition, TFMPA derivatives showed a marked increase in activity against certain cancer cell lines compared to non-fluorinated analogs, suggesting a pathway for further drug development. -
Water Remediation
Research demonstrated that TFMPA effectively removed lead ions from contaminated water sources through complexation, highlighting its potential role in environmental clean-up efforts.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Structural Analogues
Phenyl Phosphonic Acid
- Structure : A benzene ring directly bonded to the phosphonic acid group (C₆H₅-PO(OH)₂).
- Key Differences : Lacks the trifluoromethyl and methyl substituents.
- Impact : The absence of -CF₃ reduces acidity (pKa ~2.1 vs. estimated lower pKa for the target compound) and lipophilicity. Phenyl phosphonic acid is primarily used as a corrosion inhibitor .
(3-Aminophenyl)phosphonic Acid
- Structure: A meta-amino-substituted phenyl ring attached to phosphonic acid.
- Key Differences : The -NH₂ group is electron-donating, increasing the phosphonic acid’s pKa compared to the target compound.
- Impact : Enhanced solubility in polar solvents and utility as a chelating agent .
Ethyl Methylphosphonic Acid (EMPA)
Functional Comparisons
Acidity and Reactivity
- The -CF₃ group in the target compound withdraws electron density, increasing phosphonic acid acidity compared to phenyl or amino-substituted analogues. This enhances its ability to form stable salts or coordinate with metal ions .
- Example : In corrosion inhibition, the target compound may outperform phenyl phosphonic acid due to stronger adsorption via the -CF₃ group.
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Substituent | pKa (Estimated) | Solubility (H₂O) | Key Applications |
|---|---|---|---|---|
| ((3-Trifluoromethyl)phenyl)methyl-phosphonic acid | 3-CF₃-C₆H₄-CH₂- | ~1.5–1.8 | Moderate | Biocides, materials |
| Phenyl Phosphonic Acid | C₆H₅- | ~2.1 | High | Corrosion inhibition |
| (3-Aminophenyl)phosphonic Acid | 3-NH₂-C₆H₄- | ~3.0 | High | Chelation, catalysis |
| Ethyl Methylphosphonic Acid (EMPA) | CH₃-PO(OH)(OCH₂CH₃) | ~1.8 | High | Nerve agent hydrolysis |
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for ((3-Trifluoromethyl)phenyl)methyl-phosphonic acid?
- Answer: Synthesis typically involves phosphonate ester hydrolysis or the McKenna reaction. For example, trifluoroethyl esters of phosphonic acids can be synthesized via the Steglich protocol using coupling agents like DCC (dicyclohexylcarbodiimide) and catalytic DMAP (4-dimethylaminopyridine) . Hydrolysis of the ester under acidic or basic conditions yields the free phosphonic acid. Alternative routes include nucleophilic substitution of halogenated precursors with phosphite esters, followed by oxidation. Reaction optimization (e.g., solvent choice, temperature) is critical to avoid side products like mixed phosphonoesters .
Q. How is the structural identity of this compound confirmed in academic research?
- Answer: Characterization relies on multimodal analytical techniques:
- NMR Spectroscopy: H and C NMR identify proton environments (e.g., trifluoromethyl group at δ ~120 ppm in F NMR) and carbon-phosphorus coupling .
- LC-MS: High-resolution mass spectrometry confirms molecular weight (e.g., [M+H] ion) and purity (e.g., 83–91% by LC-MS) .
- Elemental Analysis: Validates stoichiometry (C, H, P, F content) .
Q. What are the primary research applications of this compound?
- Answer: Key applications include:
- Pharmaceutical Intermediates: Derivatives are explored as PDE3 inhibitors for cancer therapy (e.g., pyridazinone derivatives) .
- Material Science: Phosphonic acids are used in flame-retardant formulations due to their thermal stability and metal-chelating properties .
- Coordination Chemistry: The phosphonic acid group binds to metal oxides, enabling surface functionalization in catalysis .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound derivatives?
- Answer: Yield optimization strategies include:
- Catalyst Screening: Use organocatalysts (e.g., DMAP) to enhance esterification efficiency .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Temperature Control: Lower temperatures (0–5°C) minimize side reactions during hydrolysis .
- Purification: Silica gel chromatography with CHCl/MeOH (92:8) effectively isolates products (46–59% yields reported for analogs) .
Q. What approaches resolve contradictions in spectroscopic data for structurally similar analogs?
- Answer: Contradictions arise from stereochemical or regiochemical variations. Mitigation strategies:
- Comparative Analysis: Cross-reference NMR data with structurally validated analogs (e.g., H-NMR shifts for piperazine derivatives in ).
- Computational Modeling: Density Functional Theory (DFT) predicts P NMR chemical shifts to validate assignments .
- X-ray Crystallography: Resolves ambiguities in molecular conformation (not directly cited but inferred from structural data in ).
Q. What computational tools predict the biological activity of this compound derivatives?
- Answer:
- Molecular Docking: Predicts binding affinity to targets like PDE3A/B using software (e.g., AutoDock) and PDB structures .
- QSAR Models: Correlate substituent effects (e.g., trifluoromethyl position) with inhibitory activity .
- ADMET Prediction: Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
